molecular formula C17H19ClN4O B2463846 N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2177060-25-0

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2463846
CAS No.: 2177060-25-0
M. Wt: 330.82
InChI Key: VDFDGYOSACHRPC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide is a synthetic organic compound It belongs to the class of piperidine carboxamides, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorophenyl group: This step may involve a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 6-methylpyridazin-3-yl group: This can be done through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the carboxamide group: This involves the reaction of the amine group with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the methyl group on the pyridazine ring.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups to the phenyl ring.

Scientific Research Applications

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent for treating various conditions.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-1-(pyridazin-3-yl)piperidine-3-carboxamide
  • N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

Uniqueness

The presence of the 6-methyl group on the pyridazine ring and the specific positioning of the carboxamide group may confer unique biological properties to N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(3-chlorophenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O/c1-12-7-8-16(21-20-12)22-9-3-4-13(11-22)17(23)19-15-6-2-5-14(18)10-15/h2,5-8,10,13H,3-4,9,11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDFDGYOSACHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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